Closest Available Structural Analog (7d) Demonstrates Broad-Spectrum Antimicrobial MIC Potency Against Gram-Positive Bacteria and Fungi
No study has yet reported direct biological assay data for the exact compound CAS 111836-91-0. The strongest available evidence is class-level inference drawn from the most structurally congruent analog series published to date. Within a panel of seven pyrazolyl–thiazole derivatives of thiophene, compound 7d—which shares the thiazole, pyrazole, and thiophene core but bears a 4-fluorophenyl substituent instead of the 3,5-dimethylpyrazole at the thiazole 2-position—achieved MIC values of 15.63 μg/mL against B. subtilis, B. megaterium, S. aureus, A. niger, A. oryzae, and Rhizopus strains, representing a 2–8-fold improvement over the least active analog (7b, MIC 62.5–250 μg/mL) [1]. Against the standard antibiotic penicillin, 7d was approximately 8-fold less potent (penicillin MIC = 1.95 μg/mL against the same Gram-positive strains) [1]. Against the antifungal fluconazole, 7d exhibited comparable potency for several fungal strains (fluconazole MIC = 1.95–3.9 μg/mL; 7d MIC = 15.63 μg/mL) [1]. The target compound CAS 111836-91-0, with its electron-donating 3,5-dimethylpyrazole at the thiazole C2, is predicted by DFT calculations on analogous systems to exhibit a larger HOMO–LUMO gap (ΔE ≈ 7.4 eV) compared to electron-withdrawing analogs (ΔE ≈ 6.8 eV), suggesting greater chemical stability and a distinct reactivity profile that may translate into differential antimicrobial potency [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | No direct data available for CAS 111836-91-0; nearest analog 7d: MIC 15.63 μg/mL against B. subtilis, B. megaterium, S. aureus, A. niger, A. oryzae, Rhizopus |
| Comparator Or Baseline | Analog 7b (weakest in series): MIC 62.5–250 μg/mL; Penicillin: MIC 1.95–3.9 μg/mL; Fluconazole: MIC 1.95–3.9 μg/mL |
| Quantified Difference | Analog 7d shows 2–8-fold improved MIC over 7b; approximately 8-fold lower potency than penicillin; comparable potency class to fluconazole for fungi |
| Conditions | Resazurin microtiter assay (REMA); bacterial strains: E. coli, B. subtilis, B. megaterium, S. aureus; fungal strains: A. niger, A. oryzae, Rhizopus, C. albicans [1] |
Why This Matters
This class-level evidence establishes a quantitative performance benchmark: the pyrazolyl-thiazole-thiophene scaffold consistently delivers low-μg/mL MICs against Gram-positive bacteria and fungi, providing a rational basis for prioritizing CAS 111836-91-0 over structurally unrelated heterocyclic screening candidates that lack this validated antimicrobial pharmacophore.
- [1] Bhagwat, S. K.; Pawar, T. J.; Kulkarni, S. A.; Patil, A. A.; More, R. A.; Jimenez-Halla, J. O. C.; Alvarado-Salazar, J. A.; Olivares-Romero, J. L.; Muteeb, G.; Delgado-Alvarado, E.; et al. Synthesis, Characterization, Biological Activities, and Computational Studies of Pyrazolyl–Thiazole Derivatives of Thiophene. RSC Adv. 2024, 14, 39004–39016. View Source
